molecular formula C15H20O3 B2900976 (3E)-4-[4-(diethoxymethyl)phenyl]but-3-en-2-one CAS No. 303995-49-5

(3E)-4-[4-(diethoxymethyl)phenyl]but-3-en-2-one

Cat. No.: B2900976
CAS No.: 303995-49-5
M. Wt: 248.322
InChI Key: FRXWTYUERKSNTF-VOTSOKGWSA-N
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Description

(3E)-4-[4-(diethoxymethyl)phenyl]but-3-en-2-one is an organic compound characterized by its unique structure, which includes a butenone backbone with a diethoxymethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-[4-(diethoxymethyl)phenyl]but-3-en-2-one typically involves the condensation of 4-(diethoxymethyl)benzaldehyde with an appropriate ketone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-[4-(diethoxymethyl)phenyl]but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3E)-4-[4-(diethoxymethyl)phenyl]but-3-en-2-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-4-[4-(diethoxymethyl)phenyl]but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-4-[4-(diethoxymethyl)phenyl]but-3-en-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

(E)-4-[4-(diethoxymethyl)phenyl]but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-4-17-15(18-5-2)14-10-8-13(9-11-14)7-6-12(3)16/h6-11,15H,4-5H2,1-3H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXWTYUERKSNTF-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=C(C=C1)C=CC(=O)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(C1=CC=C(C=C1)/C=C/C(=O)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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